molecular formula C15H19BrN2O3 B298172 Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate

Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate

Cat. No. B298172
M. Wt: 355.23 g/mol
InChI Key: HZPRELOXHLEBKN-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro. However, its toxicity in vivo has not been extensively studied. It has been shown to have a moderate inhibitory effect on the growth of cancer cells, and its antibacterial and antifungal activities are comparable to those of standard antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate is its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, its low solubility in water can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate. One direction is to investigate its potential as a therapeutic agent for other diseases, such as malaria and tuberculosis. Another direction is to explore its potential as a catalyst in organic synthesis reactions. Additionally, further studies are needed to fully understand its mechanism of action and to determine its toxicity in vivo.

Synthesis Methods

The synthesis of tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate involves the reaction of 2-(allyloxy)-5-bromobenzaldehyde with tert-butyl hydrazinecarboxylate in the presence of a catalyst. The reaction is carried out under mild conditions, and the yield of the product is high. The purity of the product can be further improved through recrystallization.

Scientific Research Applications

Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent. In the field of materials science, it has been investigated for its potential use in the synthesis of organic semiconductors and liquid crystals.

properties

Molecular Formula

C15H19BrN2O3

Molecular Weight

355.23 g/mol

IUPAC Name

tert-butyl N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]carbamate

InChI

InChI=1S/C15H19BrN2O3/c1-5-8-20-13-7-6-12(16)9-11(13)10-17-18-14(19)21-15(2,3)4/h5-7,9-10H,1,8H2,2-4H3,(H,18,19)/b17-10+

InChI Key

HZPRELOXHLEBKN-LICLKQGHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=C(C=CC(=C1)Br)OCC=C

SMILES

CC(C)(C)OC(=O)NN=CC1=C(C=CC(=C1)Br)OCC=C

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=C(C=CC(=C1)Br)OCC=C

Origin of Product

United States

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